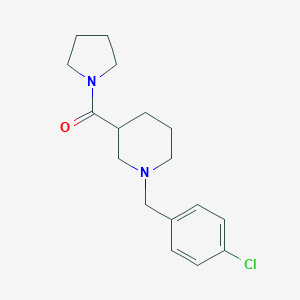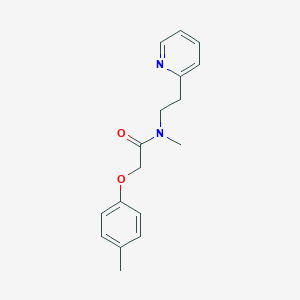
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique pharmacological properties. CPP is a synthetic compound that belongs to the family of piperidine derivatives and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as an NMDA receptor antagonist by binding to the receptor and blocking the ion channel that allows the flow of calcium ions into the cell. This leads to a decrease in the excitability of neurons, which can have therapeutic effects in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in addiction and depression.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the levels of cAMP, a signaling molecule that is involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be improved by recrystallization. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been extensively studied, and its pharmacological properties are well characterized. However, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in animal models. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a short half-life in the body, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential therapeutic effects in addiction and depression. In addition, future research could focus on improving the pharmacokinetic properties of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as its solubility and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has been extensively studied for its unique pharmacological properties. It has been shown to act as an NMDA receptor antagonist and has potential therapeutic applications in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its potential therapeutic effects in various diseases and improving its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-Boc-pyrrolidine in the presence of a coupling agent to form the final product, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. The purity of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively used in scientific research for its unique pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C17H23ClN2O |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O/c18-16-7-5-14(6-8-16)12-19-9-3-4-15(13-19)17(21)20-10-1-2-11-20/h5-8,15H,1-4,9-13H2 |
Clé InChI |
HDOKEMNJNUOTOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)